L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)-
Brand Name: Vulcanchem
CAS No.: 124529-03-9
VCID: VC13877461
InChI: InChI=1S/C8H15NO3S/c1-8(2,3)7(12)9-5(4-13)6(10)11/h5,13H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1
SMILES: CC(C)(C)C(=O)NC(CS)C(=O)O
Molecular Formula: C8H15NO3S
Molecular Weight: 205.28 g/mol

L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)-

CAS No.: 124529-03-9

Cat. No.: VC13877461

Molecular Formula: C8H15NO3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- - 124529-03-9

Specification

CAS No. 124529-03-9
Molecular Formula C8H15NO3S
Molecular Weight 205.28 g/mol
IUPAC Name (2R)-2-(2,2-dimethylpropanoylamino)-3-sulfanylpropanoic acid
Standard InChI InChI=1S/C8H15NO3S/c1-8(2,3)7(12)9-5(4-13)6(10)11/h5,13H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1
Standard InChI Key NKIKSSZMMDDQRL-YFKPBYRVSA-N
Isomeric SMILES CC(C)(C)C(=O)N[C@@H](CS)C(=O)O
SMILES CC(C)(C)C(=O)NC(CS)C(=O)O
Canonical SMILES CC(C)(C)C(=O)NC(CS)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- (CAS: 124529-03-9), also known as N-pivaloyl-L-cysteine, is a modified amino acid derivative of L-cysteine. Its molecular formula is C₈H₁₅NO₃S, with a molecular weight of 205.28 g/mol . The compound features a pivaloyl group (2,2-dimethylpropanoyl) attached to the α-amino group of L-cysteine, retaining the thiol (-SH) and carboxylic acid (-COOH) functional groups inherent to cysteine (Fig. 1).

Key Structural Features:

  • Chirality: Retains the L-configuration at the α-carbon .

  • Functional Groups: Thiol (-SH), carboxylic acid (-COOH), and tertiary amide (N-pivaloyl) .

  • Steric Effects: The bulky pivaloyl group introduces significant steric hindrance, influencing reactivity and molecular interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₅NO₃S
Molecular Weight205.28 g/mol
CAS Registry Number124529-03-9
IUPAC NameN-(2,2-Dimethylpropanoyl)-L-cysteine

Synthesis and Chemical Reactivity

Synthetic Routes

N-Pivaloyl-L-cysteine is synthesized via acylating L-cysteine with pivaloyl chloride under controlled conditions. Alternative methods include:

  • Condensation Reactions: Reaction of L-cysteine with pivalic acid derivatives in the presence of coupling agents (e.g., DCC) .

  • Boc-Protected Intermediates: Use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by pivaloylation and deprotection .

Key Reaction (General Procedure) :

L-Cysteine+Pivaloyl ChlorideBaseN-Pivaloyl-L-cysteine+HCl\text{L-Cysteine} + \text{Pivaloyl Chloride} \xrightarrow{\text{Base}} \text{N-Pivaloyl-L-cysteine} + \text{HCl}

Stability and Reactivity

  • Thiol Group: Prone to oxidation, forming disulfide bridges .

  • Amide Bond: Resists hydrolysis under physiological conditions due to steric protection from the pivaloyl group .

Applications in Biomedical Research

Role in Inhibiting Amyloid-β Fibrillation

N-Pivaloyl-L-cysteine has been utilized as a ligand for quantum dots (QDs) in Alzheimer’s disease (AD) research. Functionalized Cu₂S QDs with N-pivaloyl-L-cysteine (NPVC-Cu₂S) demonstrated dose-dependent inhibition of Aβ40 fibrillation, attributed to stereoselective interactions with electropositive residues (R5, K16, K28) in Aβ40 .

Table 2: Inhibitory Efficiency of Cysteine-Modified QDs on Aβ40 Fibrillation

Ligand on QDsRelative Inhibition Efficiency (%)
N-Propionyl-L-cysteine92.4
N-Isobutyryl-L-cysteine85.7
N-Pivaloyl-L-cysteine78.9
N-Acetyl-L-cysteine68.3

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

  • Water Solubility: Moderate (enhanced by the carboxylic acid group) .

  • LogP (Predicted): 1.2 ± 0.3, indicating moderate lipophilicity .

Blood-Brain Barrier (BBB) Penetration

The compound’s low molecular weight and balanced lipophilicity suggest potential for BBB traversal, though experimental data are lacking .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions between N-pivaloyl-L-cysteine and Aβ42/τ proteins.

  • Drug Delivery Systems: Explore nanoparticle formulations for enhanced brain targeting .

  • Proteasome Modulation: Investigate potential as a proteasome inhibitor for cancer therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator